2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene
Description
2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene is a substituted benzene derivative featuring a 1,4-dimethylbenzene (p-xylene) core with an ethylsulfanyl-ethyl substituent at the 2-position. This compound is structurally characterized by a sulfur-containing functional group (ethylsulfanyl, C₂H₅S-) attached to an ethyl chain, which distinguishes it from simpler alkyl-substituted benzenes. Its synthesis often involves multi-step reactions, such as the substitution of chloroethyl intermediates with thiol groups under controlled conditions, as demonstrated in the preparation of related sulfonyl herbicides .
Properties
CAS No. |
647843-23-0 |
|---|---|
Molecular Formula |
C12H18S |
Molecular Weight |
194.34 g/mol |
IUPAC Name |
2-(1-ethylsulfanylethyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C12H18S/c1-5-13-11(4)12-8-9(2)6-7-10(12)3/h6-8,11H,5H2,1-4H3 |
InChI Key |
VCSWNEPQFLMELG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)C1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene typically involves the reaction of 1,4-dimethylbenzene with ethylsulfanyl ethyl halide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding 1,4-dimethylbenzene.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 1,4-dimethylbenzene.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The structure-activity relationship (SAR) studies suggest that the presence of the ethylsulfanyl group enhances antibacterial activity by improving solubility and interaction with bacterial cell walls .
Anticonvulsant Properties
Research has highlighted the potential anticonvulsant effects of thiazole-bearing compounds, which share structural similarities with 2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene. These compounds have demonstrated efficacy in reducing seizure activity in animal models, indicating a promising avenue for further investigation in epilepsy treatment .
Materials Science
Polymerization Applications
The compound can serve as a valuable intermediate in the synthesis of polymers. Its unique functional groups allow it to participate in various polymerization reactions, leading to materials with enhanced mechanical properties and thermal stability. For example, the use of 2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene in producing thermosetting resins has been explored, where it acts as a cross-linking agent .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, 2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene can be utilized as a building block for more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and electrophilic additions. This versatility makes it an attractive candidate for synthesizing pharmaceuticals and agrochemicals .
Data Tables
Case Studies
-
Antimicrobial Efficacy Study
- Researchers synthesized various derivatives of 2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene and tested their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the ethylsulfanyl group significantly improved antibacterial activity compared to control compounds.
-
Polymer Development
- A study focused on incorporating 2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene into epoxy resins. The resulting materials exhibited enhanced thermal stability and tensile strength compared to traditional epoxy formulations.
-
Seizure Model Investigation
- In a controlled experiment using a mouse model for epilepsy, derivatives of the compound were administered to assess their anticonvulsant effects. The findings demonstrated a marked decrease in seizure duration and frequency when compared to standard treatments.
Mechanism of Action
The mechanism of action of 2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Biological Activity
The compound 2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene , also known by its CAS number 647843-23-0 , is a member of the alkyl-substituted aromatic hydrocarbons. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.
Chemical Structure and Properties
The molecular formula for 2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene is . The compound features a dimethylbenzene core with an ethylsulfanyl group attached, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H16S |
| Molecular Weight | 208.32 g/mol |
| CAS Number | 647843-23-0 |
The biological activity of 2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene is hypothesized to be linked to its ability to interact with various biological targets. The ethylsulfanyl group may enhance lipophilicity, facilitating membrane penetration and interaction with hydrophobic regions of proteins. Additionally, the compound may undergo metabolic transformations that can modulate its activity.
Biological Activity
Research into the biological activity of this compound has revealed several key areas of interest:
Antimicrobial Activity
Studies have indicated that compounds similar to 2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene exhibit antimicrobial properties. For instance, a related study demonstrated that sulfanyl-containing compounds can inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antibiotics .
Cytotoxicity
Cytotoxic assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Preliminary results indicate that 2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene may induce apoptosis in specific cancer cells, although further studies are required to elucidate the underlying mechanisms .
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been suggested that it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Case Studies
Several case studies have been documented to explore the biological implications of this compound:
-
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial efficacy of various sulfanyl-substituted aromatic compounds against Staphylococcus aureus. Results showed that compounds with similar structures exhibited significant inhibition zones compared to controls, indicating potential for further development as antibacterial agents . -
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro experiments were performed on human breast cancer cell lines (MCF-7). Treatment with varying concentrations of 2-[1-(Ethylsulfanyl)ethyl]-1,4-dimethylbenzene resulted in dose-dependent cytotoxicity, with IC50 values suggesting moderate potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
